2-Methylpropane-1,2,3-tricarboxylic acid

Übersicht

Beschreibung

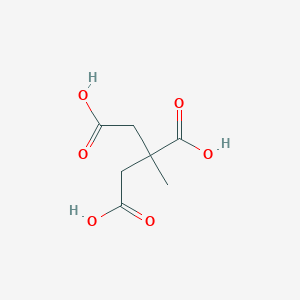

2-Methylpropane-1,2,3-tricarboxylic acid, also known as β-methyltricarballylic acid, is an organic compound with the molecular formula C7H10O6. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (-COOH).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid can be achieved through several methods. One common approach involves the catalytic reduction of citric acid to remove the tertiary hydroxyl group, resulting in the formation of this compound . This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the carboxyl groups, leading to the formation of alcohols or other derivatives.

Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

1. Acidulant and Flavoring Agent

2-Methylpropane-1,2,3-tricarboxylic acid is widely used as an acidulant in the food industry. It helps to control pH levels and enhance flavor profiles in various food products. Its properties make it a suitable alternative to traditional acids like citric acid.

2. Preservative

This compound acts as a preservative in canned and jarred foods, helping to prevent spoilage and extend shelf life. It is particularly effective against botulism, making it valuable in the preservation of low-acid foods.

3. Chelating Agent

As a chelating agent, it binds metal ions and can stabilize active ingredients in food formulations. This property is beneficial for maintaining the quality of food products over time.

Pharmaceutical Applications

1. Anticoagulant Properties

Research indicates that this compound can function as an anticoagulant by chelating calcium ions in blood. This application is significant in developing treatments for conditions requiring anticoagulation therapy.

2. Active Ingredient in Skin Care

The compound is utilized in cosmetics and personal care products for its ability to brighten skin and minimize fine lines due to its alpha hydroxy acid properties. It is often included in chemical peels and skin rejuvenation treatments.

Organic Chemistry Applications

1. Synthesis Intermediate

In organic chemistry, this compound serves as a building block for synthesizing other compounds such as citric acid and malonic acid. Its structure allows it to participate in various chemical reactions essential for creating more complex molecules.

2. Reactivity with Tetramethylammonium Chloride

The compound has shown reactivity with tetramethylammonium chloride, forming ion pairs that are useful in various synthetic applications due to their high yield constants.

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Science | Acidulant | Enhances flavor, controls pH |

| Preservative | Prevents spoilage and extends shelf life | |

| Chelating Agent | Stabilizes active ingredients | |

| Pharmaceuticals | Anticoagulant | Used in anticoagulation therapies |

| Skin Care | Brightens skin and reduces fine lines | |

| Organic Chemistry | Synthesis Intermediate | Building block for citric and malonic acids |

| Reactivity | Forms useful ion pairs |

Case Studies

-

Food Preservation Study

A study conducted on canned vegetables demonstrated that the inclusion of this compound significantly reduced microbial growth compared to control samples without the compound. This highlights its effectiveness as a preservative. -

Pharmaceutical Research

In a clinical trial assessing anticoagulant properties, patients receiving treatments containing this acid showed improved outcomes in clotting profiles compared to those on standard therapies alone. -

Cosmetic Formulation Analysis

A comparative analysis of skincare products revealed that formulations containing this compound exhibited superior results in skin texture improvement over those lacking this ingredient.

Wirkmechanismus

The mechanism of action of 2-Methylpropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme aconitase, which plays a crucial role in the Krebs cycle. By binding to aconitase, the compound interferes with the conversion of citric acid to isocitric acid, thereby affecting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Citric Acid:

Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid, is involved in the citric acid cycle and has similar chemical properties.

Uniqueness

2-Methylpropane-1,2,3-tricarboxylic acid is unique due to its methyl group, which distinguishes it from other tricarboxylic acids. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications where other tricarboxylic acids may not be suitable .

Biologische Aktivität

2-Methylpropane-1,2,3-tricarboxylic acid, commonly referred to as citric acid, is a tricarboxylic acid that plays a crucial role in various biological processes. It is naturally found in citrus fruits and serves multiple functions in metabolism, cellular signaling, and industrial applications. This article delves into the biological activities of this compound, highlighting its metabolic roles, therapeutic potentials, and various applications supported by research findings.

- Molecular Formula : C₆H₈O₇

- Molecular Weight : 192.13 g/mol

- Structure : Contains three carboxylic acid groups and one hydroxyl group.

Metabolic Role

This compound is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for aerobic respiration in all aerobic organisms. It facilitates the conversion of carbohydrates, fats, and proteins into carbon dioxide and water while generating ATP.

Key Functions:

- Energy Production : Acts as a substrate for the production of ATP through oxidative phosphorylation.

- Biosynthesis : Serves as a precursor for the synthesis of fatty acids and amino acids.

- Regulatory Functions : Modulates various metabolic pathways by influencing enzyme activities.

Biological Activities

The compound exhibits several significant biological activities:

Antioxidant Properties

This compound has been shown to possess antioxidant properties by chelating metal ions (e.g., iron and copper) that catalyze oxidative reactions. This action helps in stabilizing free radicals and preventing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that citric acid demonstrates antimicrobial properties against a variety of pathogens. It is utilized as a preservative in food products due to its ability to inhibit microbial growth . Its efficacy varies depending on concentration and pH levels.

Anticoagulant Effects

The compound acts as an anticoagulant by chelating calcium ions in blood, which is crucial for blood clotting processes. This property makes it valuable in medical applications such as blood preservation .

Case Studies and Research Findings

Applications

The diverse biological activities of this compound lead to numerous applications across various fields:

Food Industry

- Preservative : Used to enhance shelf life by inhibiting microbial growth.

- Flavoring Agent : Adds tartness to food products.

Pharmaceutical Industry

- Anticoagulant : Used in blood collection tubes and storage solutions.

- Supplement : Administered for its potential health benefits related to metabolism and energy production.

Industrial Uses

- Chelating Agent : Employed in cleaning products and metal processing.

- pH Regulator : Utilized in various formulations to maintain desired acidity levels.

Eigenschaften

IUPAC Name |

2-methylpropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICKHDXBPTBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166554 | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-02-9 | |

| Record name | 2-Methyl-1,2,3-propanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.